Chlorothioacetic acid S-2-aminoethyl ester hydrochloride

Description

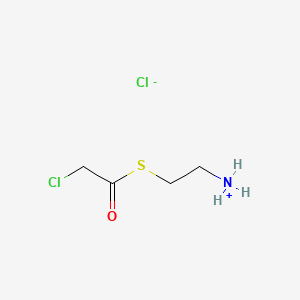

Chlorothioacetic acid S-2-aminoethyl ester hydrochloride is a thioester derivative of chloroacetic acid, characterized by a sulfur atom replacing the oxygen in the ester group. Its structure comprises a chlorothioacetyl group (Cl-S-CH2-CO-) linked to an aminoethyl moiety (CH2CH2NH2·HCl). The hydrochloride salt enhances its stability and solubility in polar solvents, a feature common to aminoethyl esters .

Properties

CAS No. |

90587-64-7 |

|---|---|

Molecular Formula |

C4H9Cl2NOS |

Molecular Weight |

190.09 g/mol |

IUPAC Name |

2-(2-chloroacetyl)sulfanylethylazanium;chloride |

InChI |

InChI=1S/C4H8ClNOS.ClH/c5-3-4(7)8-2-1-6;/h1-3,6H2;1H |

InChI Key |

SOEBSBKTIIFFRR-UHFFFAOYSA-N |

Canonical SMILES |

C(CSC(=O)CCl)[NH3+].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Direct Esterification and Substitution Route

A common synthetic approach is the direct esterification of chlorothioacetic acid with 2-aminoethanol, followed by conversion to the hydrochloride salt. This involves:

Step 1: Esterification

React chlorothioacetic acid with 2-aminoethanol under controlled temperature and stirring conditions to form the S-(2-aminoethyl) chlorothioacetate intermediate. The reaction is typically exothermic and requires temperature control (e.g., cooling) to maintain reaction stability.Step 2: Salt Formation

The intermediate ester is treated with hydrochloric acid to yield the hydrochloride salt of chlorothioacetic acid S-2-aminoethyl ester.

This method benefits from straightforward reaction conditions but requires careful control of stoichiometry and purification steps to remove unreacted starting materials and by-products.

Chlorination of Acetoacetic Esters Followed by Aminoethylation

Another approach, inspired by related ester syntheses, involves the preparation of chlorinated acetoacetic esters as precursors, which are then reacted with aminoethyl compounds.

Chlorination of Methyl Acetoacetate

Methyl acetoacetate is chlorinated using sulfuryl chloride under vacuum and controlled temperature (80–100°C) to produce 2-chloroacetyl acetoacetic ester. This step is carried out with careful addition of sulfuryl chloride over 2 hours, followed by incubation and distillation to remove hydrochloric acid and sulfur dioxide byproducts.Oxidation and Purification

The process includes oxidation steps using hydrogen peroxide to remove sulfurous gases and subsequent distillation and rectification to purify the chlorinated ester.Aminoethylation (Implied Step)

The chlorinated ester can then be reacted with 2-aminoethanol or similar aminoethyl compounds to form the target chlorothioacetic acid S-2-aminoethyl ester, followed by hydrochloride salt formation.

This method is industrially scalable and yields high purity products (over 90% yield reported for chlorinated ester intermediates), though it involves multiple steps and handling of corrosive reagents like sulfuryl chloride and hydrochloric acid.

Alternative Routes Involving Thiosulfuric Acid Esters

Research on related compounds such as thiosulfuric acid S-(2-aminoethyl) esters (e.g., sodium salts) provides insight into the preparation of sulfur-containing aminoethyl esters. While direct literature on this compound is limited, analogous preparation involves:

- Reaction of thiosulfuric acid derivatives with aminoethyl compounds,

- Salt formation with hydrochloric acid for stability.

This approach may offer alternative synthetic pathways but requires further optimization for chlorothioacetic acid derivatives.

Reaction Parameters and Optimization

Based on the available data from related ester syntheses and sulfonation reactions, the following parameters are critical for optimizing the preparation of this compound:

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Reaction Temperature | 25–100°C | Esterification exothermic; cooling may be needed |

| Reaction Time | 2–8 hours | Dependent on step and reactant ratios |

| Molar Ratio (Acid:Amine) | 1:1 to 1:1.7 | To optimize yield and minimize side products |

| Stirring Speed | ~500 rpm | Ensures homogeneous mixing |

| Vacuum Pressure (for chlorination) | -0.3 to -0.5 MPa | Prevents gas buildup and side reactions |

| Purification Methods | Washing with ethanol, HCl, recrystallization | Removes excess acid and by-products |

Data Table: Example Preparation Conditions from Literature

| Step | Reactants/Conditions | Outcome/Yield (%) | Remarks |

|---|---|---|---|

| Esterification | Chlorothioacetic acid + 2-aminoethanol, 25–40°C, 3–6 h | Intermediate ester formed | Exothermic, requires cooling |

| Chlorination (related) | Methyl acetoacetate + sulfuryl chloride, 80–100°C, 2 h, vacuum -0.3 MPa | 2-chloroacetyl acetoacetic ester, 93–94% | Industrial scale, high yield |

| Oxidation & Distillation | Hydrogen peroxide oxidation, 45–85°C | Removal of SO2, HCl | Purification step |

| Salt Formation | Ester + HCl (aqueous), room temperature | Hydrochloride salt formed | Enhances solubility and stability |

Research Findings and Considerations

Yield and Purity: The esterification and chlorination steps yield high purity intermediates when reaction conditions are carefully controlled. The final hydrochloride salt typically requires recrystallization for purity enhancement.

Reaction Control: The exothermic nature of esterification demands temperature monitoring. Chlorination reactions require vacuum and controlled addition rates to avoid side reactions.

Safety and Handling: Use of sulfuryl chloride and hydrochloric acid necessitates appropriate safety measures due to corrosiveness and toxicity.

Alternative Routes: While direct esterification is common, multi-step routes via chlorinated acetoacetic esters offer industrial advantages in yield and scalability.

Chemical Reactions Analysis

Types of Reactions

Chlorothioacetic acid S-2-aminoethyl ester hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chlorothioacetic acid S-2-aminoethyl ester hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of biochemical pathways and as a tool for modifying biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Chlorothioacetic acid S-2-aminoethyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules. This reactivity allows it to modify biomolecules and influence biochemical pathways, making it a valuable tool in research and development.

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural or functional similarities with chlorothioacetic acid S-2-aminoethyl ester hydrochloride:

Key Observations :

- Thioesters (e.g., S-benzoylcysteamine HCl) exhibit higher reactivity than oxygen esters due to weaker C-S bonds, making them more prone to nucleophilic attack .

- Aryl-substituted esters (e.g., chlorophenyl in ) introduce steric and electronic effects that alter solubility and metabolic stability compared to aliphatic chains.

Physicochemical Properties

Data inferred from analogous compounds:

Notes:

- The hydrochloride salt improves aqueous solubility, critical for pharmaceutical formulations .

- Thioesters generally have lower thermal stability than oxygen esters, necessitating cold storage .

Reactivity and Stability

- Thioester vs. Oxygen Ester : Thioesters (e.g., ) undergo faster hydrolysis and transesterification than oxygen esters (e.g., ), making them useful in dynamic combinatorial chemistry .

- Aminoethyl Group: The protonated amino group in hydrochloride salts enhances electrophilicity, facilitating reactions with nucleophiles like thiols or amines .

- Chloro Substituent : The electron-withdrawing chlorine atom increases the electrophilicity of the carbonyl carbon, accelerating acyl transfer reactions .

Biological Activity

Chlorothioacetic acid S-2-aminoethyl ester hydrochloride, also known as thiosulfuric acid S-(2-aminoethyl) ester hydrochloride, is an organosulfur compound that has garnered attention for its potential biological activities, particularly in the fields of radioprotection and anticancer research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

This compound has the molecular formula C₂H₇ClN₄O₃S₂ and a molecular weight of approximately 157.22 g/mol. The compound appears as a white solid with a melting point ranging from 191 to 194 degrees Celsius. Various synthesis methods have been documented for producing this compound, including reactions involving thiosulfuric acid derivatives and aminoethyl groups, which contribute to its unique structural properties.

The biological activity of this compound is primarily attributed to its reactivity with oxidative stressors. Research indicates that this compound may mitigate radiation damage by acting as a protective agent against oxidative stress induced by radiation exposure. The biochemical pathways involved include the oxidation of sulfur atoms, which leads to significant biological interactions.

Table 1: Comparison of Similar Organosulfur Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Cysteamine | C₂H₇NS | A simple thiol with applications in biochemistry. |

| Thiosulfate (Sodium Thiosulfate) | Na₂S₂O₃ | Known for its reducing properties; used in various fields. |

| Sulfobromophthalein | C₁₄H₈BrO₅S | A dye used in biochemical assays; highlights functional differences. |

Radioprotection

Research indicates that this compound exhibits radioprotective effects . It has been shown to reduce oxidative damage in cellular systems exposed to ionizing radiation. The mechanism involves the cleavage of sulfur-sulfur bonds, leading to the formation of products such as taurine and sulfate ions, which are known to play roles in cellular defense mechanisms against oxidative stress .

Anticancer Activity

In vitro studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance, it has been tested against human breast cancer cell lines (MCF-7) using MTT assays, demonstrating significant cytotoxicity at certain concentrations. The compound's ability to inhibit cancer cell proliferation suggests potential applications in developing anticancer therapies.

Case Studies and Research Findings

- Radioprotection Studies : A study demonstrated that this compound could significantly reduce cell death rates in irradiated cells compared to control groups, highlighting its potential as a radioprotective agent .

- Anticancer Efficacy : Another investigation revealed that the compound exhibited dose-dependent cytotoxicity against MCF-7 cells, with IC50 values indicating effective inhibition at concentrations around 25 µM after 48 hours of treatment .

- Mechanistic Insights : Further research into the biochemical pathways revealed that this compound interacts with various halogenated compounds and oxyanions, influencing its stability and reactivity within biological systems .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Chlorothioacetic acid S-2-aminoethyl ester hydrochloride, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 2-chloroacetyl chloride with 2-aminoethanethiol in the presence of a base (e.g., triethylamine) under anhydrous conditions. Polar aprotic solvents like dichloromethane or tetrahydrofuran are used at 0–5°C to minimize side reactions. Post-reaction, the hydrochloride salt is precipitated using HCl gas or concentrated hydrochloric acid .

- Optimization : Key parameters include stoichiometric ratios (1:1.2 molar ratio of 2-aminoethanethiol to 2-chloroacetyl chloride), pH control (maintained at 6–7), and inert atmosphere (N₂ or Ar) to prevent oxidation of the thiol group. Purification via recrystallization (ethanol/water) yields >85% purity .

Q. What safety protocols are critical when handling this compound?

- Precautions :

- Ventilation : Use fume hoods or closed systems to avoid inhalation of vapors (GHS Hazard Code H301: toxic if swallowed) .

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. For prolonged exposure, respiratory protection (NIOSH-approved masks) is advised .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents and moisture .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Methods :

- GC/MS : For volatile intermediates (e.g., ester derivatives), use DB-5MS columns with electron ionization (70 eV). Retention indices and mass fragmentation patterns are compared to libraries (e.g., Wiley/NIST) .

- NMR : ¹H and ¹³C NMR in D₂O or DMSO-d₆ confirm structural integrity. Key signals: δ 3.5–4.0 ppm (CH₂-S), δ 8.2 ppm (NH₃⁺) .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

- Case Study : Discrepancies in yields (60–90%) across studies often stem from variations in solvent polarity, temperature, or purification methods.

- Resolution Strategy :

- Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., solvent, temperature).

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and intermediate stability .

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

- Mechanism : The chloroacetate group undergoes SN2 displacement with nucleophiles (e.g., amines, thiols). The thioether linkage (S-CH₂) enhances leaving-group ability due to sulfur’s polarizability.

- Kinetic Studies : Second-order kinetics (k = 1.2 × 10⁻³ L/mol·s at 25°C) confirm bimolecular mechanisms. Steric effects from the aminoethyl group slow reactivity compared to simpler chloroacetates .

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in metabolic tracking of this compound?

- Labeling Strategy : Synthesize ¹³C-labeled variants at the chloroacetate carbon or ¹⁵N-labeled amino groups using isotopically enriched precursors (e.g., ¹³C-2-chloroacetyl chloride).

- Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.